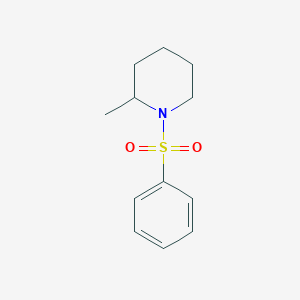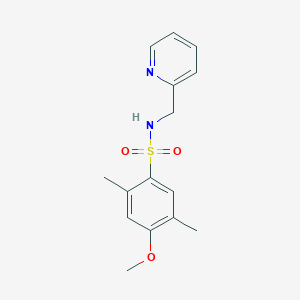
2-(4-tert-ブチルベンゼンスルホンアミド)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a benzoic acid moiety
科学的研究の応用
2-(4-Tert-butylbenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that benzoic acid, a component of the compound, is an antimicrobial food additive . It is conjugated to glycine in the liver and excreted as hippuric acid .
Mode of Action
Benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid is known to be conjugated to glycine in the liver, forming hippuric acid, which is then excreted . This suggests that the compound may interact with the glycine conjugation pathway.
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
It is known that benzoic acid can bind to amino acids, leading to their excretion and a decrease in ammonia levels . This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid. For instance, the presence of certain root exudates in the soil can affect the germination, growth, and development of certain plants . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Tert-butylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
類似化合物との比較
Similar Compounds
- 4-Tert-butylbenzoic acid
- 4-Tert-butylbenzenesulfonic acid
- 2-Aminobenzoic acid
Uniqueness
2-(4-Tert-butylbenzenesulfonamido)benzoic acid is unique due to the presence of both a sulfonamide and a benzoic acid group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
特性
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)18-15-7-5-4-6-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULAMIYVJUGHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)

![4-Methyl-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B497422.png)
![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)
![2-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}isoquinolinium](/img/structure/B497426.png)









